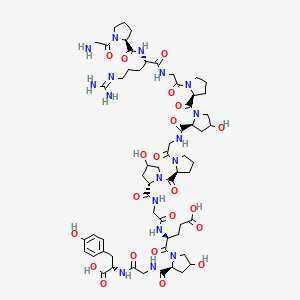![molecular formula C7H5ClIN3 B12930642 5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-c]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods like microwave-assisted synthesis and catalytic processes are often employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is explored for its potential use in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-b]pyridazines
- Imidazo[1,2-c]quinazolines
Uniqueness
5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and binding affinity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H5ClIN3 |
|---|---|
Molekulargewicht |
293.49 g/mol |
IUPAC-Name |
5-chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5ClIN3/c1-4-5(9)6-10-2-3-12(6)7(8)11-4/h2-3H,1H3 |
InChI-Schlüssel |
JARTWXNFOXHSGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NC=CN2C(=N1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12930586.png)





![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B12930648.png)

